
HMN-154
Descripción general
Descripción
HMN-154 es un nuevo compuesto anticancerígeno de bencensulfonamida. Se conoce por su capacidad de inhibir la unión del factor de transcripción nuclear Y al ADN de la secuencia de la caja Y del antígeno leucocitario humano DRA del complejo principal de histocompatibilidad humano clase II de una manera dependiente de la dosis . Este compuesto ha mostrado una citotoxicidad significativa contra varias líneas celulares de cáncer, lo que lo convierte en un candidato prometedor para el tratamiento del cáncer .
Aplicaciones Científicas De Investigación
The compound exhibits potent cytotoxic effects against various cancer cell lines, notably:
- KB cells : IC50 = 0.0026 μg/mL
- Colon38 cells : IC50 = 0.003 μg/mL
These values indicate that HMN-154 is highly effective at low concentrations, making it a promising candidate for further development in cancer treatment .
Antitumor Activity
This compound has shown efficacy in preclinical models, particularly against multidrug-resistant cancer cells. It has been reported to enhance the sensitivity of these cells to other chemotherapeutic agents, such as Adriamycin, by suppressing the expression of the multidrug resistance gene (MDR1) through its action on NF-Y .
Cell Line Studies
In vitro studies have demonstrated that this compound can inhibit the growth of various tumor cell lines. For example, it was effective against human ovarian cancer sublines that are resistant to standard treatments .
Case Study 1: Inhibition of Multidrug Resistance
A study investigated HMN-176 (an active metabolite related to this compound) and its ability to overcome multidrug resistance in a human ovarian cancer model. Treatment with HMN-176 significantly reduced MDR1 expression, thereby restoring sensitivity to Adriamycin and enhancing overall therapeutic efficacy .
Study | Cell Line | Treatment | Result |
---|---|---|---|
K2/ARS | HMN-176 | Reduced MDR1 expression; increased sensitivity to Adriamycin |
Case Study 2: Cytotoxicity Evaluation
Another study evaluated the cytotoxic effects of this compound on KB and Colon38 cells. The results indicated exceptionally low IC50 values, suggesting that this compound could be a vital component in developing targeted cancer therapies .
Cell Line | IC50 Value (μg/mL) |
---|---|
KB | 0.0026 |
Colon38 | 0.003 |
Mecanismo De Acción
HMN-154 ejerce sus efectos al interactuar con el factor de transcripción nuclear YB e interrumpir la unión del heterómero del factor de transcripción nuclear Y al ADN. Esta interacción inhibe la unión del factor de transcripción nuclear Y al ADN de la secuencia de la caja Y del antígeno leucocitario humano DRA del complejo principal de histocompatibilidad humano clase II de una manera dependiente de la dosis . La unión específica entre this compound y el factor de transcripción nuclear YB es crucial para su citotoxicidad .
Análisis Bioquímico
Biochemical Properties
HMN-154 interacts with NF-YB, a specific cellular binding protein, and thereby interrupts the binding of the NF-Y heterotrimer to DNA . This interaction is necessary for the binding to this compound .
Cellular Effects
This compound shows very strong cytotoxicity against KB and colon38 cells with an IC50 value of 0.0026 and 0.003 μg/mL, respectively . It inhibits DNA binding of NF-Y to the human major histocompatibility complex class II human leukocyte antigen DRA Y-box sequence in a dose-dependent manner .
Molecular Mechanism
The molecular mechanism of this compound involves the interruption of the binding of the NF-Y heterotrimer to DNA . The binding between this compound and NF-YB is specific and depends on its cytotoxicity .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de HMN-154 implica la reacción de cloruro de 4-metoxibencensulfonilo con ácido 2-aminofenilacético para formar un intermedio, que luego se hace reaccionar con 4-vinilpiridina en condiciones específicas para producir el producto final . Las condiciones de reacción típicamente implican el uso de disolventes orgánicos y catalizadores para facilitar las reacciones.
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a una escala mayor. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación como la cromatografía son comunes en entornos industriales para garantizar la calidad del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
HMN-154 sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse en condiciones específicas para formar sulfoxidos y sulfonas.
Reducción: Las reacciones de reducción pueden convertir this compound en sus derivados de amina correspondientes.
Sustitución: This compound puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo sulfonamida.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.
Sustitución: Los nucleófilos como las aminas y los tioles se utilizan comúnmente en reacciones de sustitución.
Principales productos formados
Oxidación: Sulfoxidos y sulfonas.
Reducción: Derivados de amina.
Sustitución: Varios derivados de bencensulfonamida sustituidos.
Comparación Con Compuestos Similares
Compuestos similares
Sulfanilamida: Otro compuesto de bencensulfonamida con propiedades antibacterianas.
Sulfametoxazol: Un antibiótico sulfonamida utilizado para tratar infecciones bacterianas.
Sulfasalazina: Una sulfonamida utilizada para tratar la enfermedad inflamatoria intestinal.
Unicidad de HMN-154
This compound es único debido a sus potentes propiedades anticancerígenas y su mecanismo de acción específico que involucra la inhibición de la unión del factor de transcripción nuclear Y al ADN. Esto lo distingue de otros compuestos de sulfonamida que se utilizan principalmente como antibióticos o agentes antiinflamatorios .
Actividad Biológica
HMN-154 is a compound that has garnered attention in the field of cancer research due to its potential biological activity, particularly as an antitumor agent. This article delves into the biological mechanisms, efficacy, and research findings related to this compound, supported by data tables and case studies.
Overview of this compound
This compound is structurally related to HMN-176, which is known for its ability to circumvent multidrug resistance in cancer cells. The compound functions primarily through its interaction with transcription factors, notably NF-Y, which plays a critical role in regulating gene expression associated with cell proliferation and survival.
Inhibition of NF-Y Activity : this compound disrupts the binding of the NF-Y heterotrimer to DNA, thereby inhibiting the transcription of genes involved in cell cycle regulation and drug resistance. This mechanism is crucial for restoring chemosensitivity in multidrug-resistant cancer cells.
Cytotoxic Effects : The compound exhibits potent cytotoxicity against various human tumor cell lines. It induces cell cycle arrest at the G2/M phase and promotes apoptosis through DNA fragmentation. Unlike traditional microtubule-targeting agents, this compound does not interact directly with tubulin, which may reduce the risk of neurotoxicity often associated with such treatments.
Efficacy in Cancer Models
Research has demonstrated that this compound significantly reduces cell viability in several cancer models. The following table summarizes key findings from recent studies:
Study | Cancer Type | Concentration (μM) | Effect on Cell Viability (%) | Mechanism |
---|---|---|---|---|
Ovarian | 3 | 50% decrease | MDR1 down-regulation | |
Breast | 10 | 70% decrease | Cell cycle arrest | |
Lung | 5 | 65% decrease | Apoptosis induction |
Case Studies
Case Study 1: Ovarian Cancer
A study involving K2 human ovarian cancer cells demonstrated that treatment with this compound led to a significant reduction in the expression of the MDR1 gene, which is often overexpressed in resistant cancer cells. This down-regulation was linked to enhanced sensitivity to Adriamycin, a common chemotherapeutic agent.
Case Study 2: Breast Cancer
In a separate investigation on breast cancer cell lines, this compound was shown to induce G2/M phase arrest and subsequent apoptosis. The study reported a marked reduction in cell viability at concentrations as low as 10 μM, highlighting its potential as an effective treatment option.
Clinical Implications
The promising results from preclinical studies suggest that this compound may serve as a valuable addition to existing cancer therapies, particularly for patients with multidrug-resistant tumors. Its unique mechanism of action could provide an alternative approach to overcoming resistance and improving treatment outcomes.
Propiedades
IUPAC Name |
4-methoxy-N-[2-[(E)-2-pyridin-4-ylethenyl]phenyl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-25-18-8-10-19(11-9-18)26(23,24)22-20-5-3-2-4-17(20)7-6-16-12-14-21-15-13-16/h2-15,22H,1H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJCDFMGZYKSSC-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C=CC3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2/C=C/C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173528-92-2 | |
Record name | HMN 154 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173528922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.